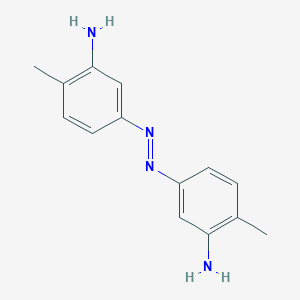

3,3'-Diamino-4,4'-dimethylazobenzene

Description

3,3'-Diamino-4,4'-dimethylazobenzene is an aromatic azo compound characterized by two amino (–NH₂) groups and two methyl (–CH₃) substituents positioned symmetrically on the azobenzene backbone. It is synthesized via oxidation of 2,4-diaminotoluene with hydrogen peroxide, yielding intermediates such as nitro-toluidines and azoxybenzene derivatives before forming the final azo structure .

Properties

CAS No. |

119631-00-4 |

|---|---|

Molecular Formula |

C14H16N4 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline |

InChI |

InChI=1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |

InChI Key |

MOANQCLTXTXKAF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3,3'-Diamino-4,4'-dimethylazobenzene and analogous compounds in terms of structure, properties, and applications:

Detailed Analysis of Structural and Functional Differences

Azo vs. Biphenyl Linkages

- This contrasts with 3,3'-Dimethylbenzidine and Dianisidine, which feature biphenyl linkages (–C₆H₄–C₆H₄–) and are used in dyes requiring thermal stability .

- The azo group in Butter Yellow contributes to its vivid color but also makes it prone to reductive cleavage into carcinogenic aromatic amines, a risk shared by this compound .

Substituent Effects

- Methyl (–CH₃) groups in this compound and 3,3'-Dimethylbenzidine enhance hydrophobicity and electron-donating effects, favoring applications in non-polar matrices.

- Methoxy (–OCH₃) groups in Dianisidine improve solubility in aqueous systems, making it suitable for textile dyeing .

- Trifluoromethyl (–CF₃) groups in 3,3'-Di(trifluoromethyl)-4,4'-diaminodiphenylmethane increase chemical inertness and thermal stability, ideal for high-performance polymers .

Toxicity Profiles

- Benzidine derivatives (e.g., 3,3'-Dimethylbenzidine) are structurally linked to bladder cancer due to metabolic activation to electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.